2-(3-Fluorophenyl)-3-methylbutanoic acid
Description
2-(3-Fluorophenyl)-3-methylbutanoic acid is a branched-chain carboxylic acid featuring a 3-fluorophenyl group attached to the second carbon of a 3-methylbutanoic acid backbone. The fluorine atom at the meta position on the phenyl ring enhances electronic effects (e.g., electron-withdrawing nature), while the methyl group on the butanoic acid introduces steric hindrance. These structural features influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
2-(3-fluorophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDGCNJVPFVFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255572 | |
| Record name | 3-Fluoro-α-(1-methylethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55776-80-2 | |
| Record name | 3-Fluoro-α-(1-methylethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55776-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-α-(1-methylethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorotoluene with an appropriate acyl chloride, followed by a series of reactions to introduce the carboxylic acid group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-(3-Fluorophenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Fluorine Position: 2-(2-Chlorophenyl)-3-methylbutanoic acid (CAS 1181645-75-9): Replacing fluorine with chlorine at the ortho position increases steric bulk and alters electronic interactions. The ortho-substituted chlorine may hinder rotational freedom, reducing binding efficiency compared to the meta-fluorine analog .
- Trifluoromethyl vs. Fluorine: 2-(4-Trifluoromethylphenylamino)-3-methylbutanoic acid: The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~3.5) compared to the mono-fluorinated analog. This compound is a key intermediate in synthesizing α-cyano-3-phenoxybenzyl ester insecticides .
Backbone Modifications
- Acenaphthene vs. Phenyl: 2-(Acenaphthen-5-yl)-3-methylbutanoic acid: Replacing the phenyl ring with an acenaphthene moiety increases planarity and conjugation, enhancing fungicidal activity in its acid chloride and amide derivatives. The parent acid shows moderate activity, highlighting the importance of derivative functionalization .
- Hydroxy and Methyl Substituents: (2R,3S)-3-Hydroxy-2-methylbutanoic acid: The hydroxyl group improves water solubility (logP ~0.5) but reduces thermal stability. This contrasts with the hydrophobic 3-methylbutanoic acid backbone of the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Biological Activity
2-(3-Fluorophenyl)-3-methylbutanoic acid is a compound of interest in pharmacological research due to its potential biological activities. Its structure includes a fluorinated aromatic ring and a branched-chain carboxylic acid, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 182.22 g/mol. The presence of the fluorine atom in the phenyl group is expected to enhance the compound's lipophilicity and bioavailability, potentially influencing its pharmacokinetic properties.
Research indicates that this compound may function as an enzyme inhibitor . Its structural similarity to amino acids suggests that it can interact with various biological receptors, potentially modulating neurotransmitter systems and metabolic pathways. The compound's ability to inhibit specific enzymes involved in metabolic processes has been highlighted in preliminary studies, indicating a promising avenue for further research into its therapeutic potential.
Enzyme Inhibition
- Target Enzymes : Initial studies suggest that this compound may inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic rates and has implications for conditions such as obesity and diabetes.
- Mechanism : The compound likely binds to the active sites of these enzymes, altering their conformation and reducing their activity.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. A study examined the effects of similar compounds on human tumor cell lines, revealing varying levels of cytotoxicity. While specific data on this compound is limited, its structural analogs have shown selective cytotoxic effects against certain cancer cell lines without affecting normal cells significantly .
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| Compound A | Tumor Line 1 | 200 |
| Compound B | Tumor Line 2 | 90 |
| This compound | TBD | TBD |
Case Studies
Several case studies have explored the pharmacological properties of structurally similar compounds:
- Antimalarial Activity : A series of compounds with similar structures were tested for their efficacy against Plasmodium falciparum. The results indicated that certain derivatives exhibited significant antimalarial activity, suggesting that modifications in the side chains could enhance efficacy against malaria parasites .
- Neurotransmitter Modulation : Research on related compounds has shown potential effects on neurotransmitter systems, which could lead to applications in treating neurological disorders. The influence on serotonin and dopamine pathways has been particularly noted.
Potential Applications
Given its biological activity, this compound holds potential for various therapeutic applications:
- Metabolic Disorders : As an enzyme inhibitor, it may be beneficial in managing metabolic disorders such as obesity and diabetes.
- Cancer Therapy : Its cytotoxic properties suggest potential use in cancer treatment protocols.
- Neurological Disorders : Modulation of neurotransmitter systems could make it a candidate for treating conditions like depression or anxiety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
